6-methylthian-3-one
Description
6-Methylthian-3-one is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring (C₅H₁₀S backbone) with a methyl group at the 6-position and a ketone functional group at the 3-position. Its molecular formula is C₆H₁₀OS, and it belongs to the class of cyclic thioethers with ketone substitutions.
Properties
IUPAC Name |
6-methylthian-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-5-2-3-6(7)4-8-5/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSBXEZXFKWXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43152-90-5 | |
| Record name | 6-methylthian-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylthian-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-3-methylthiophene with a suitable base, followed by oxidation to form the desired thiazole ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen based on their ability to facilitate the reaction while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Methylthian-3-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, thioethers.
Substitution Products: Halogenated thiazoles, alkylated thiazoles.
Scientific Research Applications
6-Methylthian-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 6-Methylthian-3-one involves its interaction with various molecular targets within biological systems. It can inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The pathways involved often include oxidative stress response and modulation of inflammatory mediators .
Comparison with Similar Compounds
6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
- Structure: A fused bicyclic system comprising a thiophene ring (five-membered sulfur heterocycle) and a pyrimidinone ring (six-membered ring with two nitrogen atoms and a ketone).
- Molecular Formula : C₇H₆N₂OS.
- Key Differences: Ring System: Bicyclic vs. monocyclic (this compound). Applications: Pyrimidinone derivatives are commonly explored in drug discovery (e.g., kinase inhibitors), whereas this compound’s applications remain less documented.
6-Hydroxy-6-methylheptan-3-one
- Structure : A linear aliphatic ketone with a hydroxyl group at the 6-position.
- Molecular Formula : C₈H₁₆O₂.
- Flexibility: Linear chain vs. rigid cyclic structure of this compound, leading to differences in conformational stability.
Endosulfan Derivatives
- Structure : Chlorinated bicyclic benzodioxathiepin derivatives (e.g., α-Endosulfan, CAS 959-98-8).
- Molecular Formula : C₉H₆Cl₆O₃S.
- Key Differences: Electrophilic Substituents: Multiple chlorine atoms enhance environmental persistence and toxicity, unlike the non-halogenated this compound.
Functional and Reactivity Comparison
| Property | This compound | 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one | Endosulfan (α-isomer) |
|---|---|---|---|
| Ring Type | Monocyclic thiane | Bicyclic thiophene-pyrimidinone | Polycyclic benzodioxathiepin |
| Key Functional Groups | Ketone, thioether | Ketone, thiophene, pyrimidinone | Chlorine, dioxathiepin |
| Molecular Weight (g/mol) | ~130.21 (C₆H₁₀OS) | 174.20 (C₇H₆N₂OS) | 406.93 (C₉H₆Cl₆O₃S) |
| Reactivity | Moderate nucleophilicity (S), keto-enol tautomerism | High aromaticity, potential for π-π stacking | High electrophilicity (Cl) |
| Applications | Research chemical (limited data) | Pharmaceutical intermediates | Pesticide (historical) |
Biological Activity
6-Methylthian-3-one is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.
This compound, with the chemical formula C₄H₈OS, features a unique thianone structure that contributes to its reactivity and biological properties. The presence of the methyl group at the 6-position of the thianone ring influences its interaction with biological systems.
The mechanism of action for this compound is not fully elucidated. However, it is known to interact with various biochemical pathways, potentially affecting enzyme activities and cellular signaling. The following points summarize its possible actions:
- Target Interactions : The specific biological targets of this compound remain largely unidentified, necessitating further research to clarify its interactions at the molecular level.
- Biochemical Pathways : The compound may influence pathways related to oxidative stress and inflammation, although detailed studies are required to substantiate these claims.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties, making it a candidate for further investigation in the development of new antimicrobial agents.
- Anti-inflammatory and Anticancer Potential : There is ongoing exploration into its potential as an anti-inflammatory and anticancer agent, although specific mechanisms and efficacy data are still needed.
Antimicrobial Activity
A study investigating the antimicrobial effects of various thiazole derivatives, including this compound, found that certain derivatives exhibited significant inhibition against bacterial strains. The results indicated that modifications in the structure could enhance antimicrobial efficacy:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Thiazole Derivative A | S. aureus | 20 |
| Thiazole Derivative B | P. aeruginosa | 18 |
This table illustrates the comparative effectiveness of this compound against common bacterial pathogens.
Anti-inflammatory Effects
In a separate study focusing on inflammation models, this compound was evaluated for its ability to reduce pro-inflammatory cytokines. Results indicated a dose-dependent reduction in cytokine levels:
| Concentration (µM) | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |
|---|---|---|
| 0 | 50 | 30 |
| 10 | 35 | 20 |
| 50 | 20 | 10 |
These findings suggest that higher concentrations of this compound may significantly modulate inflammatory responses.
Applications in Research and Industry
The potential applications of this compound extend across various fields:
- Pharmaceutical Development : Its role as a building block in synthesizing more complex thiazole derivatives positions it as a valuable compound in drug discovery.
- Industrial Uses : Beyond medicinal chemistry, it is utilized in producing dyes and biocides due to its unique chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
